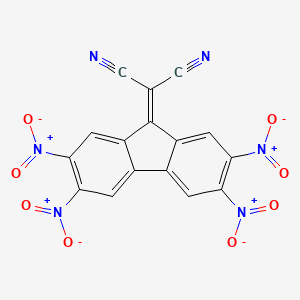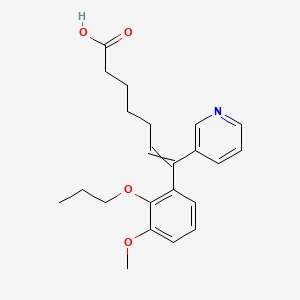![molecular formula C18H13N7O4 B14384263 2-{(E)-[8-(Ethylamino)quinolin-5-yl]diazenyl}-3,5-dinitrobenzonitrile CAS No. 89903-81-1](/img/structure/B14384263.png)
2-{(E)-[8-(Ethylamino)quinolin-5-yl]diazenyl}-3,5-dinitrobenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{(E)-[8-(Ethylamino)quinolin-5-yl]diazenyl}-3,5-dinitrobenzonitrile is a complex organic compound that belongs to the class of azo dyes Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors This compound is particularly interesting due to its unique structure, which combines a quinoline moiety with a dinitrobenzonitrile group through an azo linkage
Preparation Methods
The synthesis of 2-{(E)-[8-(Ethylamino)quinolin-5-yl]diazenyl}-3,5-dinitrobenzonitrile typically involves a multi-step process:
Synthesis of 8-(Ethylamino)quinoline: This can be achieved by reacting quinoline with ethylamine under suitable conditions.
Diazotization: The 8-(Ethylamino)quinoline is then diazotized using nitrous acid to form the corresponding diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 3,5-dinitrobenzonitrile to form the final product.
Industrial production methods may involve optimization of reaction conditions such as temperature, pH, and solvent choice to maximize yield and purity.
Chemical Reactions Analysis
2-{(E)-[8-(Ethylamino)quinolin-5-yl]diazenyl}-3,5-dinitrobenzonitrile can undergo various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction of the azo group can be achieved using reducing agents like sodium dithionite, resulting in the formation of corresponding amines.
Substitution: The nitro groups can undergo nucleophilic substitution reactions, where nucleophiles replace the nitro groups.
Common reagents used in these reactions include nitrous acid for diazotization, sodium dithionite for reduction, and various nucleophiles for substitution reactions. Major products formed from these reactions include quinoline derivatives, amines, and substituted benzonitriles.
Scientific Research Applications
2-{(E)-[8-(Ethylamino)quinolin-5-yl]diazenyl}-3,5-dinitrobenzonitrile has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Due to its structural similarity to certain pharmacophores, it is investigated for potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: It is used in the manufacture of dyes and pigments due to its vivid color properties.
Mechanism of Action
The mechanism of action of 2-{(E)-[8-(Ethylamino)quinolin-5-yl]diazenyl}-3,5-dinitrobenzonitrile involves its interaction with molecular targets such as enzymes and receptors. The azo group can undergo reduction to form amines, which can then interact with biological targets. The quinoline moiety can intercalate with DNA, affecting its replication and transcription processes. The nitro groups can participate in redox reactions, generating reactive oxygen species that can induce cellular damage.
Comparison with Similar Compounds
Similar compounds to 2-{(E)-[8-(Ethylamino)quinolin-5-yl]diazenyl}-3,5-dinitrobenzonitrile include other azo dyes and quinoline derivatives. For example:
2-[[8-(diethylamino)quinolin-5-yl]diazenyl]-3,5-dinitrobenzonitrile: This compound has a similar structure but with diethylamino instead of ethylamino, which may affect its reactivity and biological activity.
4-Hydroxy-2-quinolones: These compounds share the quinoline core but have different substituents, leading to different chemical and biological properties.
Properties
CAS No. |
89903-81-1 |
|---|---|
Molecular Formula |
C18H13N7O4 |
Molecular Weight |
391.3 g/mol |
IUPAC Name |
2-[[8-(ethylamino)quinolin-5-yl]diazenyl]-3,5-dinitrobenzonitrile |
InChI |
InChI=1S/C18H13N7O4/c1-2-20-15-6-5-14(13-4-3-7-21-18(13)15)22-23-17-11(10-19)8-12(24(26)27)9-16(17)25(28)29/h3-9,20H,2H2,1H3 |
InChI Key |
IQIMNMIDPPPECC-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=C2C(=C(C=C1)N=NC3=C(C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])C#N)C=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


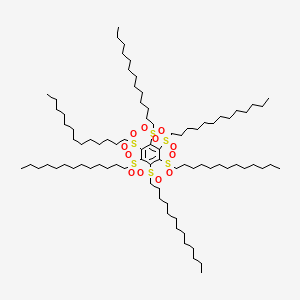
diphenyl-lambda~5~-phosphane](/img/structure/B14384194.png)
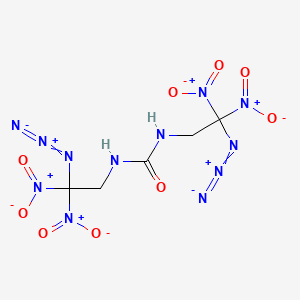
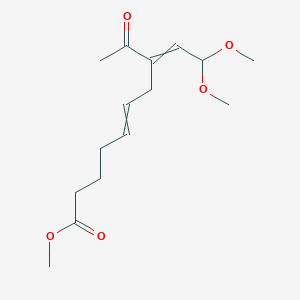
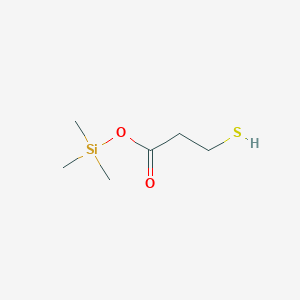
![N-[(4-Bromophenyl)sulfanyl]-4-chloroaniline](/img/structure/B14384225.png)
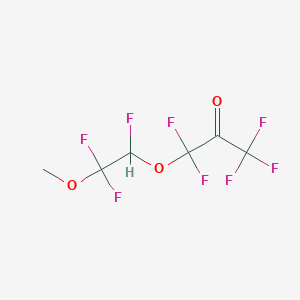
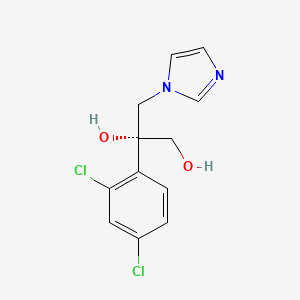
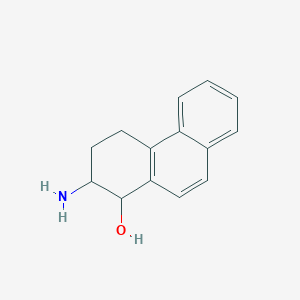
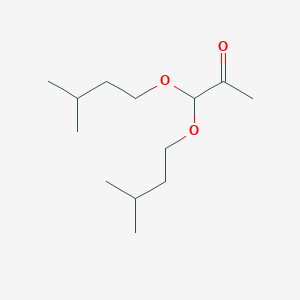
![Phosphonic acid, [(dipropylamino)methyl]-, diethyl ester](/img/structure/B14384242.png)

